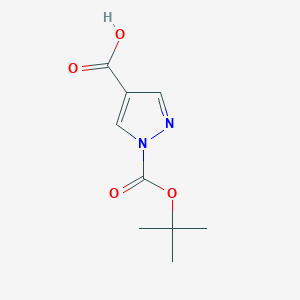

1-(tert-Butoxycarbonyl)-1H-pyrazole-4-carboxylic acid

Übersicht

Beschreibung

The compound “1-(tert-Butoxycarbonyl)-1H-pyrazole-4-carboxylic acid” likely contains a pyrazole ring, which is a type of aromatic organic compound. The “tert-Butoxycarbonyl” group (often abbreviated as Boc) is a common protecting group used in organic synthesis, particularly in the synthesis of peptides .

Chemical Reactions Analysis

The Boc group is often used because it is stable under a variety of conditions but can be removed under acidic conditions . The carboxylic acid group can participate in typical acid-base reactions, and can be converted to a variety of other functional groups.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with a Boc group are stable under basic conditions but the Boc group can be removed with acid . The presence of the carboxylic acid group could result in the compound being able to form hydrogen bonds.Wissenschaftliche Forschungsanwendungen

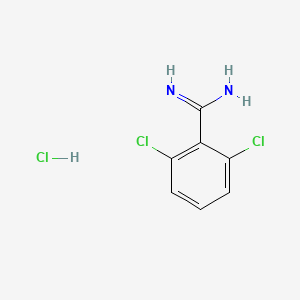

Synthesis of Protected Guanidines

A new reagent has been developed for the synthesis of bis(carbamate)-protected guanidines from primary and secondary amines. This reagent, being more electrophilic, facilitates rapid and efficient synthesis, offering increased yields and requiring fewer equivalents when guanylating resin-bound amines (Yong et al., 1999).

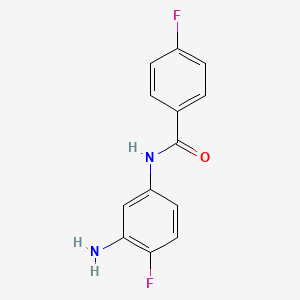

Condensation of Carboxylic Acids

A novel condensation reaction involving carboxylic acids with non-nucleophilic N-heterocycles and anilides in the presence of di-tert-butyl dicarbonate (Boc2O) has been developed. This method showcases high functional group compatibility and is applicable to a wide range of non-nucleophilic nitrogen compounds (Umehara et al., 2016).

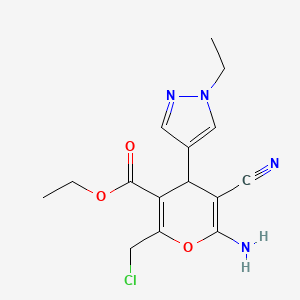

Synthesis of Pyrazole Derivatives

Various pyrazole dicarboxylic acid derivatives were synthesized from 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid, demonstrating the versatility of 1H-pyrazole derivatives in synthesizing compounds with potential biological activity. The synthesized compounds were characterized using multiple spectroscopic methods (Kasımoğulları & Arslan, 2010).

Reactivity Studies

The reactivity of 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo[5,1-c][1,2,4]triazin-4(6H)-one under various conditions was explored, contributing to the understanding of pyrazolo[5,1-c][1,2,4]triazine derivatives' chemical properties. This research underscores the potential for synthesizing biologically active compounds (Mironovich & Shcherbinin, 2014).

Multicomponent Condensations

Research into regio- and chemoselective multicomponent protocols for the synthesis of pyrazoloquinolinones and pyrazoloquinazolinones from 5-amino-3-phenylpyrazole, cyclic 1,3-dicarbonyl compounds, and aromatic aldehydes reveals the complexity and versatility of pyrazole-based chemistry. This work demonstrates the potential for synthesizing diverse tricyclic condensation products with specific reaction conditions (Chebanov et al., 2008).

Wirkmechanismus

Target of Action

The tert-butoxycarbonyl (boc) group is commonly used as a protecting group in organic synthesis, particularly for amines . This suggests that the compound may interact with amines or amine-containing molecules in biological systems.

Mode of Action

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group serves to protect the amine during subsequent reactions, preventing it from reacting with other reagents. The Boc group can be removed later using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The use of boc-protected amino acids is common in peptide synthesis , suggesting that this compound may play a role in the synthesis or modification of peptides and proteins.

Pharmacokinetics

The boc group is known to be stable and resistant to most organic reactions, which could potentially influence the compound’s bioavailability and pharmacokinetic properties .

Result of Action

The compound’s ability to protect amines during organic synthesis suggests that it may play a role in the synthesis or modification of amine-containing molecules, including peptides and proteins .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(tert-Butoxycarbonyl)-1H-pyrazole-4-carboxylic acid. For instance, the addition and removal of the Boc group are influenced by the presence of a base or acid, respectively . Therefore, the pH of the environment could potentially impact the compound’s action. Additionally, temperature and solvent can also affect the compound’s stability and reactivity .

Eigenschaften

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-9(2,3)15-8(14)11-5-6(4-10-11)7(12)13/h4-5H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBOVQMUHVMCMPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

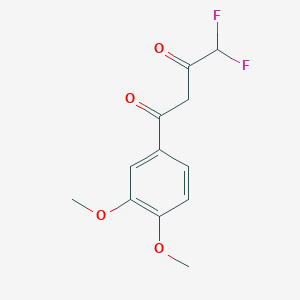

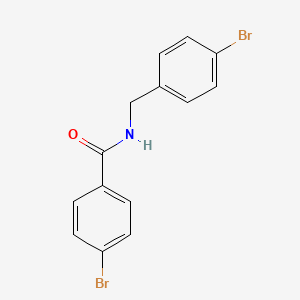

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

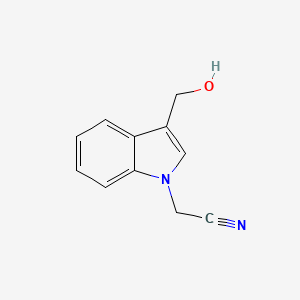

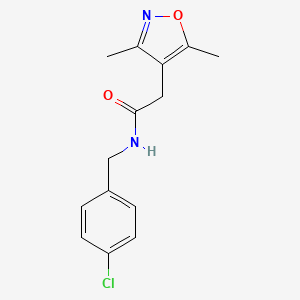

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Butyric acid, 2-[p-ethoxyphenoxy]-(5CI)](/img/structure/B1644696.png)